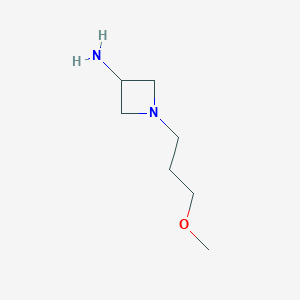

1-(3-Methoxypropyl)azetidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxypropyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-4-2-3-9-5-7(8)6-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUBCNKCJALLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Azetidine Core Structures in Contemporary Chemical Synthesis

The azetidine (B1206935) moiety is a cornerstone in modern organic synthesis and medicinal chemistry. nih.govnih.gov Its importance stems from a unique combination of ring strain and stability, which endows it with distinct reactivity and conformational properties.

The azetidine ring possesses a significant amount of strain energy, making it more reactive than its five-membered counterpart, pyrrolidine (B122466). However, it is considerably more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. This intermediate reactivity allows for selective ring-opening reactions, providing a versatile platform for the synthesis of more complex acyclic and heterocyclic structures.

The synthesis of the azetidine core has been a subject of extensive research, leading to a variety of methodologies. These can be broadly categorized into cyclization reactions and ring expansions. Common synthetic strategies include:

Intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines: This is a classical and widely used method for constructing the azetidine ring.

Ring expansion of aziridines: The strain release from the three-membered ring can drive the formation of the four-membered azetidine. acs.org

[2+2] Cycloadditions: The reaction of imines with alkenes can directly yield the azetidine ring, often with a high degree of stereocontrol. nih.gov

Aza-Michael addition: The addition of an amine to an appropriately substituted alkene can be followed by cyclization to form the azetidine ring. mdpi.com

Table 1: Selected Synthetic Methodologies for the Azetidine Core

| Synthetic Approach | Description | Key Features |

| Intramolecular Cyclization | Formation of the azetidine ring from a linear precursor containing an amine and a leaving group at the 1 and 3 positions. | A versatile and widely applicable method. |

| Ring Expansion of Aziridines | Conversion of a three-membered aziridine ring into a four-membered azetidine ring. acs.org | Driven by the release of ring strain. acs.org |

| [2+2] Cycloaddition | Direct formation of the azetidine ring from the reaction of an imine and an alkene. nih.gov | Can provide excellent stereocontrol. nih.gov |

| Aza-Michael Addition | Nucleophilic addition of an amine to an activated alkene followed by intramolecular cyclization. mdpi.com | An efficient method for constructing substituted azetidines. mdpi.com |

The Role of 1 3 Methoxypropyl Azetidin 3 Amine As a Model Compound in Fundamental Chemical Studies

While specific academic research on 1-(3-Methoxypropyl)azetidin-3-amine is not extensively documented in publicly available literature, its structure makes it an excellent model compound for fundamental studies in azetidine (B1206935) chemistry. The presence of both a primary amine at the 3-position and an N-alkyl substituent with a methoxy (B1213986) group provides multiple sites for functionalization and allows for the investigation of structure-activity relationships (SAR).

The 3-aminoazetidine substructure is a key intermediate in the synthesis of various biologically active compounds. google.com The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, enabling the exploration of a wide chemical space. The 1-(3-methoxypropyl) group can influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. By systematically modifying this substituent, researchers can probe its impact on biological activity.

The synthesis of 3-aminoazetidine derivatives can be challenging, and the development of robust and efficient methods is an active area of research. nih.gov The preparation of compounds like this compound can serve as a benchmark for new synthetic methodologies.

Table 2: Predicted Physicochemical Properties of a Related Azetidine Derivative

The following table presents predicted physicochemical properties for a structurally related compound, 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine. These values can provide an estimation of the properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C16H25N3O |

| Molar Mass | 275.39 g/mol |

| Density | 1.132±0.06 g/cm³ |

| Boiling Point | 387.2±42.0 °C |

| pKa | 9.33±0.40 |

Data for 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine, a related compound.

Research Gaps and Future Directions for Azetidine Chemistry

Retrosynthetic Analysis and Strategic Approaches to the Azetidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comslideshare.nete3s-conferences.org For 1-(3-Methoxypropyl)azetidin-3-amine, the primary disconnections involve the C-N bonds of the azetidine ring and the bond connecting the 3-methoxypropyl side chain to the ring nitrogen.

Formation of the Azetidine Core: Modern Synthetic Strategies

The construction of the azetidine ring is the cornerstone of the synthesis. Several modern methods have been developed to efficiently access this strained heterocyclic system.

[2+2] Cycloaddition Reactions (e.g., Aza Paternò-Büchi Reaction)

The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for forming the azetidine ring. springernature.comrsc.org This reaction, often photochemically mediated, can provide access to highly functionalized azetidines. springernature.comresearchgate.net Visible-light-mediated triplet energy transfer has emerged as a powerful tool for these cycloadditions, allowing for the use of a broader range of substrates under milder conditions. springernature.comresearchgate.net For instance, the reaction of cyclic oximes with alkenes, enabled by a visible-light photocatalyst, can yield functionalized azetidines. springernature.com However, challenges such as competing side reactions and the need for specific activating groups on the imine or alkene can limit the scope of this method. rsc.orgresearchgate.net

| Reaction Type | Reactants | Key Features | Reference(s) |

| Aza Paternò-Büchi | Imine + Alkene | Photochemical or visible-light mediated; direct formation of the azetidine ring. | springernature.comrsc.org |

| Imine-Ketene Cycloaddition | Imine + Ketene | Stepwise mechanism; forms β-lactams (azetidin-2-ones) which can be reduced to azetidines. | mdpi.com |

Intramolecular Cyclization Reactions (e.g., C-N and C-C Bond Formations)

Intramolecular cyclization is a widely employed and reliable strategy for azetidine synthesis. This approach involves the formation of a C-N or C-C bond in a precursor molecule that is already poised to form the four-membered ring.

C-N Bond Formation: A common method involves the intramolecular SN2 reaction of a γ-amino halide or a γ-amino alcohol derivative (e.g., mesylate or tosylate). frontiersin.orgnih.gov The success of this cyclization depends on the nature of the leaving group and the reaction conditions. Lewis acid catalysis, for example with lanthanide triflates, has been shown to promote the regioselective intramolecular aminolysis of epoxides to yield azetidines. frontiersin.orgnih.gov Palladium-catalyzed intramolecular C(sp³)–H amination has also been developed as a modern approach to functionalized azetidines. rsc.org

C-C Bond Formation: Intramolecular C-C bond formation to construct the azetidine ring is less common but can be achieved through methods like phase-transfer catalyzed cyclization of specific precursors. nih.gov

| Cyclization Type | Precursor | Key Reagents/Catalysts | Reference(s) |

| Intramolecular SN2 (C-N) | γ-amino halide/sulfonate | Base | frontiersin.orgnih.gov |

| Intramolecular Aminolysis of Epoxides (C-N) | 3,4-epoxy amine | La(OTf)₃ | frontiersin.orgnih.gov |

| Palladium-Catalyzed C-H Amination (C-N) | Amine with a directable C-H bond | Pd(II) catalyst, oxidant | rsc.org |

| Intramolecular C-C Bond Formation | Isatin-derived diazo compounds | Chiral phase-transfer catalyst | nih.gov |

Ring Contraction and Expansion Strategies for Azetidine Derivatives

The transformation of more readily available five- or three-membered rings into azetidines provides alternative synthetic routes.

Ring Contraction: The ring contraction of α-bromo N-sulfonylpyrrolidinones has been reported as a method to synthesize N-sulfonylazetidines. rsc.orgacs.org This reaction proceeds through a proposed nucleophilic addition to the carbonyl group followed by an intramolecular SN2 displacement. rsc.org

Ring Expansion: The one-carbon ring expansion of aziridines to azetidines can be achieved through various methods, including the use of carbene transferase enzymes which can provide high enantioselectivity. chemrxiv.org This biocatalytic approach represents a novel strategy for accessing chiral azetidines. chemrxiv.org Additionally, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org

Strain-Release Strategies in Azetidine Synthesis

The high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed to drive the synthesis of functionalized azetidines. nih.govchemrxiv.orgunipr.it The reaction of ABBs with various electrophiles and nucleophiles leads to the opening of the strained bicyclic system and the formation of a substituted azetidine ring. nih.govchemrxiv.org This strategy allows for the modular and diversity-oriented synthesis of complex azetidines. nih.gov Photocatalytic radical strategies have also been developed to access densely functionalized azetidines from ABBs. chemrxiv.orgunipr.it

Introduction and Functionalization of the 3-Methoxypropyl Side Chain

Once the azetidin-3-amine (B9764) core is synthesized, the final step is the introduction of the 3-methoxypropyl side chain onto the ring nitrogen. This is typically achieved through a standard N-alkylation reaction. The azetidin-3-amine can be reacted with a suitable alkylating agent, such as 1-bromo-3-methoxypropane (B1268092) or 3-methoxypropyl methanesulfonate (B1217627), in the presence of a base to afford the target compound, this compound.

Alternatively, the 3-methoxypropyl group can be introduced earlier in the synthetic sequence. For example, a primary amine bearing the 3-methoxypropyl group could be used as a starting material for the construction of the azetidine ring via one of the methods described above. The choice of when to introduce the side chain will depend on its compatibility with the reaction conditions used for ring formation. A one-pot protocol has been developed for the synthesis of various N-aminopropyl scaffolds which involves azetidine dimerization followed by functionalization, such as alkylation. arkat-usa.org Furthermore, a straightforward, one-step synthesis of azetidine-3-amines from a commercially available, bench-stable starting material has been reported, which could be a key step in the synthesis of the target molecule. chemrxiv.orgnih.gov

Regioselective Alkylation and Substitution Approaches

The regioselective functionalization of the azetidine ring is a cornerstone in the synthesis of specifically substituted derivatives. Alkylation and substitution reactions are pivotal in introducing the desired side chains onto the azetidine nitrogen.

One common strategy involves the direct N-alkylation of a pre-formed azetidin-3-amine derivative. For instance, the reaction of a protected azetidin-3-amine with a suitable electrophile, such as 3-methoxypropyl bromide, in the presence of a base, can selectively introduce the N-substituent. A patent describes the synthesis of 1-(3-methoxypropyl)-4-piperidinamine (B103848), a related heterocyclic amine, where a protected 4-aminopiperidine (B84694) is reacted with 3-methoxy-bromopropane after proton abstraction from the secondary amine. google.com This highlights a general principle applicable to azetidine synthesis.

Another approach centers on the direct displacement of a leaving group on the azetidine ring by an amine nucleophile. A frequently used electrophile is 1-benzhydrylazetidin-3-yl methanesulfonate, which can react with various amines to furnish the corresponding 3-aminoazetidine derivatives. chemrxiv.org The benzhydryl protecting group can subsequently be removed. chemrxiv.org This method offers a versatile route to a range of N-substituted azetidin-3-amines.

Reductive alkylation is another effective method for selective functionalization at the terminal amino-nitrogen of a substituent attached to the azetidine ring. rsc.org This approach allows for the introduction of various alkyl groups, further diversifying the accessible analogs.

The table below summarizes key regioselective approaches for the synthesis of substituted azetidines.

| Reaction Type | Substrates | Reagents | Product Type | Reference |

| N-Alkylation | Protected azetidin-3-amine, 3-methoxypropyl bromide | Base | This compound | google.com |

| Nucleophilic Substitution | 1-Benzhydrylazetidin-3-yl methanesulfonate, Amine | - | N-Substituted azetidin-3-amine | chemrxiv.org |

| Reductive Alkylation | 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine | Aldehyde/Ketone, Reducing agent | N-alkylated azetidine derivative | rsc.org |

Strategies for Incorporating the Methoxy (B1213986) Group

The methoxy group within the 1-(3-methoxypropyl) substituent is a key structural feature. Its incorporation is typically achieved by using a starting material that already contains the methoxypropyl moiety.

A prevalent method involves the use of 3-methoxypropyl bromide or a similar haloalkane as the alkylating agent in reactions with a nucleophilic azetidine nitrogen. google.com This ensures the direct and efficient installation of the desired side chain.

Alternatively, the synthesis can commence from precursors that bear the methoxy group. For example, a synthetic route to 1-(3-methoxypropyl)-4-piperidinamine starts from piperidin-4-one hydrochloride monohydrate, which is reacted with 3-methoxypropyl bromide. google.com This principle can be adapted for the synthesis of the target azetidine compound.

An interesting method for the synthesis of 3-methoxyazetidines involves an aziridine (B145994) to azetidine rearrangement. Treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) leads to the formation of 3-methoxy-3-methylazetidines. ugent.benih.gov This suggests that under specific reaction conditions, methanol can act as a source for the methoxy group.

Synthesis of the Azetidin-3-amine Moiety

Direct Amination Approaches

Direct amination strategies aim to introduce the amino group at the C3 position of the azetidine ring in a single step. One such approach involves the ring-opening of azabicyclobutane (ABB) with amine nucleophiles. chemrxiv.org This strain-release reaction provides a direct route to azetidin-3-amines.

Another direct method is the displacement of a leaving group at the C3 position of an azetidine precursor with an amine. The use of 1-benzhydrylazetidin-3-yl methanesulfonate as an electrophile for reaction with various primary and secondary amines is a well-documented example. chemrxiv.orgnih.gov This approach is notable for its tolerance of various functional groups. nih.gov

The reaction of azetidine-2,3-diones with primary amines can also lead to the formation of α-amino acid derivatives, which can be precursors to azetidin-3-amines. rsc.org This reaction proceeds through a nucleophilic addition of the amine to the ketone, followed by ring opening. rsc.org

Transformation of Precursors to the Amine Functionality

An alternative to direct amination is the conversion of other functional groups on the azetidine ring into an amine. A common precursor is a carbonyl group at the C3 position. Reductive amination of azetidin-3-ones is a widely used method to introduce the 3-amino group. chemrxiv.org

The reduction of azides is another established method for amine synthesis. An azido (B1232118) group can be introduced at the C3 position and subsequently reduced to the corresponding amine.

The reduction of β-lactams (azetidin-2-ones) is a versatile route to azetidines. acs.org While this typically yields the parent azetidine, functional group manipulations can lead to the desired 3-amino derivative.

The table below presents different approaches for synthesizing the azetidin-3-amine moiety.

| Method | Starting Material | Key Transformation | Product | Reference |

| Direct Amination | Azabicyclobutane | Ring-opening with amine | Azetidin-3-amine | chemrxiv.org |

| Nucleophilic Substitution | 1-Benzhydrylazetidin-3-yl methanesulfonate | Displacement with amine | N-Substituted azetidin-3-amine | chemrxiv.orgnih.gov |

| Reductive Amination | Azetidin-3-one | Reaction with amine and reducing agent | Azetidin-3-amine | chemrxiv.org |

| From Azetidine-2,3-diones | Azetidine-2,3-dione | Reaction with primary amine | α-Amino acid derivative | rsc.org |

Stereoselective and Enantioselective Synthesis of Azetidine Systems

The development of stereoselective and enantioselective methods for the synthesis of azetidines is crucial for accessing chiral analogs, which are often essential for biological activity.

Asymmetric Catalytic Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of azetidine derivatives. Organocatalysis and transition-metal catalysis are the two main pillars of this field.

An organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones, followed by intramolecular reductive cyclization, affords 1,2,4-trisubstituted azetidines with high enantioselectivity. thieme-connect.com Similarly, a catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, catalyzed by a cinchona alkaloid derivative, produces azetidines in good yields and with excellent enantioselectivity. thieme-connect.com

Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have been developed for the synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov Another example is the catalytic asymmetric synthesis of a spirofused azetidinone, a cholesterol absorption inhibitor, highlighting the pharmaceutical relevance of these methods. acs.org

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgfrontiersin.orgnih.govnih.govelsevierpure.com This method is tolerant of various functional groups. frontiersin.orgfrontiersin.orgnih.govnih.govelsevierpure.com

The following table showcases various asymmetric catalytic approaches to azetidine synthesis.

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

| Organocatalyst | Aza-Michael addition/Reductive cyclization | N-substituted phosphoramidates, Enones | High yield, Excellent stereocontrol | thieme-connect.com |

| Cinchona alkaloid derivative | [2+2] Cycloaddition | N-sulfonylimines, Allenoates | Good yield, Excellent enantioselectivity | thieme-connect.com |

| Copper(I) | Kinugasa/C-C coupling cascade | - | High yield, High enantioselectivity | nih.gov |

| Lanthanum(III) triflate | Intramolecular aminolysis | cis-3,4-Epoxy amines | High yield, Functional group tolerance | frontiersin.orgfrontiersin.orgnih.govnih.govelsevierpure.com |

Chiral Auxiliary and Chiral Pool Methodologies

The enantioselective synthesis of azetidine derivatives can be achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This approach allows for the creation of specific stereoisomers, which is crucial for the biological activity of many pharmaceutical compounds. numberanalytics.com

One notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The known absolute configuration of the chiral auxiliary allows for the definitive assignment of the stereochemistry of the final product. rsc.org Similarly, tert-butanesulfinamides have emerged as effective and inexpensive chiral auxiliaries for the synthesis of enantioenriched C2-substituted azetidines from achiral starting materials. acs.org This method offers a general and scalable three-step approach to these valuable compounds. acs.org

The chiral pool approach, which utilizes readily available enantiopure starting materials, is another powerful strategy. For instance, optically pure C2-symmetrical cyclic amines can be synthesized from corresponding diols obtained via enantioselective reduction of diketones. organic-chemistry.org Furthermore, enantiomerically pure N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and subsequent base-induced ring closure. organic-chemistry.org

The table below summarizes key aspects of chiral auxiliary and chiral pool methodologies in azetidine synthesis.

| Methodology | Key Features | Starting Materials | Target Molecules | Ref |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Achiral precursors, chiral auxiliaries (e.g., (S)-1-phenylethylamine, tert-butanesulfinamides). | Enantiomerically enriched azetidines. | rsc.orgacs.org |

| Chiral Pool | Utilization of readily available enantiopure starting materials. | Chiral β-amino alcohols, chiral diols. | Optically pure functionalized azetidines. | organic-chemistry.org |

Catalytic Systems in Azetidine Synthesis

Catalytic methods offer efficient and atom-economical routes to azetidines, often allowing for reactions under mild conditions with high selectivity.

Transition metals, particularly palladium and copper, are widely employed in the synthesis of azetidines. Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a powerful tool for constructing the azetidine ring. organic-chemistry.orgorganic-chemistry.org This method can be applied to the synthesis of azetidines, pyrrolidines, and indolines by targeting γ and δ C-H bonds of substrates protected with a picolinamide (B142947) (PA) group. organic-chemistry.org The reaction proceeds with low catalyst loading and under convenient conditions. organic-chemistry.org Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines, which involves a Pd(IV) intermediate. rsc.org

Copper catalysis is also prominent in azetidine synthesis. For example, copper-catalyzed N-arylation is a key step in the synthesis of N-aryl-2-cyanoazetidines from chiral β-amino alcohols. organic-chemistry.org Additionally, a direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of Cu(OTf)₂ offers a rapid route to bis-functionalized azetidines. organic-chemistry.org The choice between palladium and copper catalysts can even lead to divergent synthetic pathways, allowing for the creation of different heterocyclic scaffolds from the same starting material. nih.gov

The following table highlights some transition metal-catalyzed reactions for azetidine synthesis.

| Catalyst | Reaction Type | Key Features | Ref |

| Palladium | Intramolecular C-H Amination | Forms azetidine ring via C-N bond formation at unactivated C-H bonds. | organic-chemistry.orgorganic-chemistry.orgrsc.org |

| Copper | N-Arylation, Alkylation | Enables synthesis of N-aryl azetidines and functionalization of azabicyclobutanes. | organic-chemistry.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the enantioselective synthesis of azetidines. nih.govnih.gov For instance, thiourea (B124793) and squaramide catalysts can facilitate the asymmetric synthesis of α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov These products can be further transformed into a variety of complex molecules. nih.gov Another organocatalytic approach involves the enantioselective α-chlorination of aldehydes to produce C2-functionalized azetidines. nih.gov

Photoredox catalysis, which uses visible light to initiate chemical transformations, offers mild and efficient pathways to azetidines. digitellinc.comchemrxiv.orgacs.org This method can be used for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids to generate 3-aryl-3-alkyl substituted derivatives. digitellinc.com Furthermore, a visible-light-driven method employing an organic photosensitizer allows for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release process. chemrxiv.org

| Catalysis Type | Key Features | Example Reaction | Ref |

| Organocatalysis | Enantioselective synthesis using small organic molecules. | Thiourea-catalyzed synthesis of α-azetidinyl alkyl halides. | nih.gov |

| Photoredox Catalysis | Mild, light-driven reactions. | Decarboxylative alkylation of azetidine carboxylic acids. | digitellinc.comchemrxiv.org |

Lewis acids and Brønsted acids/bases play crucial roles in various synthetic strategies for azetidines. Lewis acids can catalyze the [2+2]-cycloaddition of iminopyruvates and aryl alkynes to form 2-azetines, which are precursors to azetidines. nih.gov Cooperative Brønsted/Lewis acid catalysis enables the ring-opening of azetidines with organotrifluoroborates to produce γ,γ-substituted amines with high regioselectivity. organic-chemistry.orgacs.org

Brønsted base catalysis, on the other hand, typically involves the deprotonation of a nucleophile to enhance its reactivity. youtube.com In the context of azetidine synthesis, a base can induce the ring closure of a suitable precursor, such as in the one-pot mesylation and subsequent cyclization to form N-aryl-2-cyanoazetidines. organic-chemistry.org

| Catalyst Type | Role in Synthesis | Example | Ref |

| Lewis Acid | Catalyzes cycloadditions and ring-opening reactions. | [2+2] cycloaddition to form 2-azetines. | nih.gov |

| Brønsted Acid/Base | Promotes ring-opening or ring-closure reactions. | Cooperative catalysis for azetidine ring-opening. | organic-chemistry.orgacs.org |

Derivatization and Further Functionalization of the Azetidine Ring

The strained nature of the azetidine ring makes it a versatile platform for further functionalization and derivatization. researchgate.net Ring-opening reactions are a common strategy to access highly substituted acyclic amines. researchgate.net For example, the ring-opening of photochemically generated azetidinols can be used to synthesize aminodioxolanes. beilstein-journals.org

The functional groups on the azetidine ring can also be manipulated. For instance, 2-(iodomethyl)azetidine derivatives can react with primary and secondary amines to yield stable methylamino azetidine derivatives. scitechnol.com Furthermore, α-C-H bond functionalization of unprotected cyclic amines, including azetidines, can be achieved through a one-pot procedure involving deprotonation, hydride transfer, and nucleophilic capture, allowing for the synthesis of α,α′-disubstituted amines. nih.gov

The table below provides examples of derivatization reactions of the azetidine ring.

| Reaction Type | Reagents/Conditions | Product | Ref |

| Ring Opening | Photogenerated azetidinols | Aminodioxolanes | beilstein-journals.org |

| Nucleophilic Substitution | 2-(Iodomethyl)azetidines, primary/secondary amines | Methylamino azetidine derivatives | scitechnol.com |

| α-C-H Functionalization | Deprotonation, hydride acceptor, organolithium nucleophile | α,α′-Disubstituted amines | nih.gov |

Comprehensive Spectroscopic Techniques for Structure Determination

A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational and electronic spectroscopy is employed to unambiguously determine the structure of this compound.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of nitrogen atoms within the molecule.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and nitrogens in this compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and splitting patterns. Key signals include those for the methoxy group, the propyl chain methylene (B1212753) groups, and the azetidine ring protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. oregonstate.edu The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen or oxygen appearing at lower fields. oregonstate.edu The azetidine ring carbons, propyl chain carbons, and the methoxy carbon all exhibit characteristic signals. oregonstate.edu

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the chemical environment of the two nitrogen atoms in the molecule. japsonline.com The azetidine nitrogen and the primary amine nitrogen would have distinct chemical shifts. science-and-fun.de Tertiary aliphatic amines typically show signals in the 10 to 100 ppm range, while primary aliphatic amines are found between 0 and 60 ppm. science-and-fun.de

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine-CH₂ | ~3.6 (t) | ~55-60 |

| Azetidine-CH | ~3.5 (m) | ~40-45 |

| N-CH₂ (propyl) | ~2.5 (t) | ~50-55 |

| -CH₂- (propyl) | ~1.7 (quint) | ~25-30 |

| O-CH₂ (propyl) | ~3.4 (t) | ~70-75 |

| O-CH₃ | ~3.3 (s) | ~58-60 |

| NH₂ | Broad singlet | N/A |

2D NMR experiments provide crucial connectivity information, resolving ambiguities that may remain after analyzing 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would show correlations between the protons of the propyl chain and between the protons on the azetidine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. hmdb.ca This allows for the definitive assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the propyl chain to the azetidine nitrogen. mdpi.comresearchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edulibretexts.org This can provide information about the conformation and stereochemistry of the molecule. columbia.edulibretexts.org For instance, it can show spatial proximity between protons on the propyl chain and protons on the azetidine ring. youtube.com

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern.

HRMS: High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the exact molecular formula. For this compound (C₇H₁₆N₂O), the expected exact mass would be calculated and compared to the experimental value.

MS/MS: Tandem mass spectrometry involves the fragmentation of a selected parent ion. The resulting fragment ions provide valuable information about the structure of the molecule. nih.gov Common fragmentation pathways for this compound would include cleavage of the propyl chain and fragmentation of the azetidine ring.

Table 2: Expected HRMS Data and Potential MS/MS Fragments

| Analysis | Expected Value | Information Provided |

|---|---|---|

| [M+H]⁺ (HRMS) | C₇H₁₇N₂O⁺ | Confirms elemental composition |

| MS/MS Fragment | Loss of CH₃O (methoxy group) | Indicates presence of a methoxy group |

| MS/MS Fragment | Loss of C₃H₇O (methoxypropyl group) | Confirms the methoxypropyl substituent |

| MS/MS Fragment | Cleavage of the azetidine ring | Provides structural information on the heterocyclic core |

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. orgchemboulder.com Key absorptions for this compound would include:

N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. pressbooks.pubopenstax.org

C-H stretching vibrations for the alkyl groups.

N-H bending vibrations for the primary amine around 1650-1580 cm⁻¹. orgchemboulder.com

C-N stretching vibrations for the aliphatic amines in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-O stretching vibration for the ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) pressbooks.pubopenstax.org |

| Primary Amine (NH₂) | N-H Bend | 1580-1650 orgchemboulder.com |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| Aliphatic Amine | C-N Stretch | 1020-1250 orgchemboulder.com |

| Ether | C-O Stretch | 1070-1150 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple alkyl amines typically absorb in the region around 200 nm, which is of limited diagnostic value. libretexts.org The presence of lone pair electrons on the nitrogen and oxygen atoms allows for n → σ* transitions. nih.govnih.gov The spectrum for this compound is expected to show end absorption in the lower UV region.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction Methods for Solid-State Structural Analysis

Diffraction methods are indispensable for determining the precise arrangement of atoms within a crystalline solid, providing definitive proof of a compound's structure.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides the absolute three-dimensional structure of a molecule. units.itmdpi.com By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. mdpi.com For a compound like this compound, obtaining a suitable crystal is the first and often most challenging step. units.it Once a crystal is obtained, the crystallographic data provides unequivocal evidence of its molecular structure. researchgate.netresearchgate.net

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value (Illustrative) |

| Chemical Formula | C₇H₁₆N₂O |

| Formula Weight | 144.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.134 |

| c (Å) | 11.256 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 936.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.022 |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for verifying the purity of a compound and for separating it from any impurities or byproducts from the synthesis.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. gassnova.no It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many amines. gassnova.no In a typical LC-MS analysis of this compound, the compound would first be separated from other components in a mixture on an HPLC column, often a reversed-phase column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined. This allows for both the confirmation of the molecular weight of the target compound and the detection of any impurities. nih.govresearchgate.net

Table 2: Plausible LC-MS Parameters for the Analysis of this compound

| Parameter | Condition (Illustrative) |

| HPLC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan (m/z 50-500) |

| Expected [M+H]⁺ Ion | m/z 145.13 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov For a compound like this compound, it may be necessary to derivatize the amine group to increase its volatility and improve its chromatographic behavior. researchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pathways. nih.govmiamioh.edu

Table 3: Hypothetical GC-MS Fragmentation Pattern for this compound

| m/z (mass-to-charge) | Relative Intensity (%) (Illustrative) | Possible Fragment Ion |

| 144 | 5 | [M]⁺ (Molecular Ion) |

| 113 | 45 | [M - OCH₃]⁺ |

| 99 | 100 (Base Peak) | [M - CH₂OCH₃]⁺ |

| 71 | 80 | [Azetidine ring fragment + C₂H₅]⁺ |

| 58 | 65 | [CH₂=N⁺(H)-CH₂CH₂OCH₃] |

| 45 | 30 | [CH₂OCH₃]⁺ |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the 3-position of the azetidine ring, it can exist as a pair of enantiomers. Enantiomers often exhibit different biological activities, making it crucial to separate and quantify them. mz-at.de Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.govscas.co.jp This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. acs.orgsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving good resolution between the enantiomers.

Table 4: Example Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition (Illustrative) |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Elution Order | (R)-enantiomer followed by (S)-enantiomer (Hypothetical) |

| Resolution (Rs) | > 2.0 |

Reactivity Profiles and Mechanistic Investigations of 1 3 Methoxypropyl Azetidin 3 Amine

The Role of Ring Strain in Azetidine (B1206935) Reactivity and Stability

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity, positioning them between the more strained and reactive aziridines (27.7 kcal/mol) and the less strained, more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of ring strain endows azetidines with a unique combination of stability for handling and sufficient reactivity for synthetic transformations. rsc.orgresearchwithrutgers.com

The reactivity of the azetidine ring is largely characterized by reactions that lead to the cleavage of the strained C-N or C-C bonds, thereby relieving the ring strain. rsc.org The presence of the nitrogen atom and the substituents on the ring, such as the 3-amino and 1-(3-methoxypropyl) groups in the title compound, are expected to significantly influence the regioselectivity and stereoselectivity of these ring-opening reactions. magtech.com.cn The nitrogen atom can act as an internal nucleophile or a site for activation, while the substituents can exert electronic and steric effects. nih.gov

The stability of the azetidine ring can be compromised under certain conditions. For instance, acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, particularly when a pendant nucleophilic group is present. nih.gov In the case of 1-(3-methoxypropyl)azetidin-3-amine, the 3-amino group could potentially act as an internal nucleophile under acidic conditions, though the specific reaction would depend on the reaction conditions and the relative nucleophilicity of other species present.

Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

Detailed Reaction Pathways and Mechanisms

The reactivity of the azetidine ring in this compound is expected to follow several key pathways, including nucleophilic ring-opening, electrophilic functionalization, and rearrangement reactions.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine ring, often through protonation or quaternization of the ring nitrogen, or by the use of a Lewis acid. magtech.com.cniitk.ac.in The regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the azetidine ring and the nucleophile. magtech.com.cn

For unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn In the case of this compound, the presence of the 3-amino group introduces asymmetry. The regioselectivity of ring-opening would be influenced by whether the reaction proceeds via an SN1 or SN2 mechanism.

SN2-type reactions: In these reactions, the nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a C-N bond. Sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn For this compound, this would likely be the C2 or C4 position.

SN1-type reactions: If the reaction proceeds through a carbocationic intermediate, the stability of the carbocation will dictate the regioselectivity. Substituents that can stabilize a positive charge will favor cleavage at the adjacent C-N bond. magtech.com.cn

Lewis acid-mediated ring-opening reactions of 2-aryl-N-tosylazetidines with alcohols have been shown to proceed via an SN2-type mechanism with high regioselectivity. iitk.ac.in A similar mechanism could be anticipated for this compound, where a Lewis acid could coordinate to the nitrogen atom, facilitating nucleophilic attack.

Intramolecular nucleophilic ring-opening is also a possibility, especially if a functional group on one of the substituents can act as a nucleophile. magtech.com.cnnih.gov

Table 2: General Regioselectivity in Nucleophilic Ring-Opening of Azetidines

| Substituent at C2 | Nucleophile Type | Predominant Site of Attack | Controlling Factor | Reference |

|---|---|---|---|---|

| Aryl, Alkenyl, Cyano, Carboxylate | Various | C2 | Electronic (stabilization of transition state) | magtech.com.cn |

The nitrogen atom of the azetidine ring in this compound is a site for electrophilic attack. Reactions with electrophiles can lead to the formation of azetidinium salts, which are more susceptible to nucleophilic ring-opening. magtech.com.cn

Furthermore, recent advances have demonstrated methods for the direct electrophilic functionalization of the azetidine ring itself. chemrxiv.orgrsc.orgrsc.org These methods often involve the generation of a carbocationic intermediate at the 3-position of the azetidine, which can then be trapped by a variety of nucleophiles. chemrxiv.org This approach allows for the introduction of diverse functional groups onto the azetidine scaffold.

The 3-amino group in this compound can also undergo electrophilic functionalization, such as acylation or alkylation, providing another avenue for modifying the molecule.

Rearrangement reactions of the azetidine skeleton can be induced under various conditions, often leading to the formation of other heterocyclic systems. magtech.com.cnresearchgate.net These rearrangements can be promoted by bases, acids, or transition metals. magtech.com.cn

One common type of rearrangement is the Stevens rearrangement, which typically involves the formation of an ylide intermediate followed by a magtech.com.cnchemrxiv.org- or magtech.com.cnrsc.org-sigmatropic shift. magtech.com.cn While specific examples for this compound are not available, the general principles of azetidine rearrangements suggest that such transformations could be possible under appropriate conditions.

Another type of rearrangement involves the expansion of the azetidine ring to form larger heterocycles, such as pyrrolidines or piperidines. magtech.com.cnresearchgate.net For example, the treatment of certain aziridines with NaBH4 in methanol (B129727) under reflux has been shown to lead to a ring expansion to form 3-methoxyazetidines, proceeding through a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net

The investigation of reaction intermediates and transition states is crucial for understanding the mechanisms of azetidine reactions. In nucleophilic ring-opening reactions, the formation of an azetidinium ion intermediate is often postulated. magtech.com.cniitk.ac.in The structure and stability of this intermediate can significantly influence the outcome of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of azetidine reactions. frontiersin.org For example, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations showed that the transition state leading to the azetidine was energetically favored over the one leading to the corresponding pyrrolidine (B122466). frontiersin.org

For electrophilic functionalization reactions, carbocationic intermediates at the 3-position of the azetidine ring have been proposed. chemrxiv.org The stability of these intermediates is influenced by the substituents on the ring.

In rearrangement reactions, the nature of the intermediates, such as ylides in the Stevens rearrangement or bicyclic aziridinium ions in ring expansions, determines the reaction pathway and the structure of the final product. magtech.com.cnresearchgate.net

Kinetic and Thermodynamic Aspects of Azetidine-Derived Reactions

The kinetics and thermodynamics of reactions involving azetidines are intrinsically linked to the relief of ring strain. Ring-opening reactions are generally thermodynamically favorable due to the release of the approximately 25.4 kcal/mol of strain energy. rsc.org

The kinetics of these reactions, however, can vary widely depending on the specific reaction conditions and the substitution pattern of the azetidine. Activation of the azetidine ring, for instance by protonation or Lewis acid coordination, is often necessary to achieve reasonable reaction rates. magtech.com.cn

In a study of the rearrangement of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters, the transformation is driven by the formation of a more stable product, highlighting the thermodynamic control of the reaction. researchgate.net

Computational studies have also provided insights into the kinetic and thermodynamic favorability of different reaction pathways. For example, in a copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines, the 4-exo-dig cyclization was found to be kinetically favored over the 5-endo-dig cyclization, even though the latter leads to a thermodynamically more stable product. nih.gov This indicates that under certain conditions, the reaction can be under kinetic control.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aziridine |

| Pyrrolidine |

| 2-Aryl-N-tosylazetidine |

| 3-(Chloromethyl)azetidin-2-one |

| Azetidine-3-carboxylic acid ester |

Influence of Substituents on Azetidine Ring Reactivity (e.g., Methoxypropyl Group)

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly modulated by the nature of the substituent attached to the nitrogen atom. These N-substituents can exert profound electronic and steric effects, thereby influencing the course and outcome of chemical transformations. In the case of this compound, the 3-methoxypropyl group at the N1 position plays a crucial role in defining the molecule's reactivity profile.

The inherent strain of the four-membered ring, estimated to be approximately 25.4 kcal/mol, is a primary driver for the reactivity of azetidines, making them more reactive than their five-membered pyrrolidine counterparts but more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This ring strain facilitates ring-opening reactions, which are a cornerstone of azetidine chemistry. The nature of the N-substituent dictates the facility and regioselectivity of these reactions.

The 3-methoxypropyl group is characterized by two main features that influence the reactivity of the azetidine ring: its electronic properties as an electron-donating group (EDG) and its steric bulk.

Electronic Effects:

The 3-methoxypropyl group is an electron-donating substituent. This property arises from the inductive effect of the propyl chain and the presence of the ether oxygen atom. The lone pairs of electrons on the oxygen can increase the electron density at the azetidine nitrogen through space or via a weak inductive effect along the carbon chain. An increase in electron density on the ring nitrogen enhances its nucleophilicity and basicity. This has several consequences for the reactivity of the azetidine:

Enhanced Nucleophilicity of the Ring Nitrogen: A more electron-rich nitrogen atom is a better nucleophile. This can influence reactions where the azetidine nitrogen itself acts as the nucleophile, for instance, in quaternization reactions. However, it is important to note that in many reactions, such as nucleophilic ring-opening, the azetidine is activated by protonation or Lewis acids, and the nucleophilicity of the nitrogen is less of a factor in the rate-determining step.

Influence on Ring-Opening Reactions: In acid-catalyzed or Lewis acid-mediated ring-opening reactions, the N-substituent influences the stability of the resulting azetidinium ion. Electron-donating groups like the 3-methoxypropyl substituent can stabilize the positive charge on the nitrogen, potentially affecting the reaction rate. However, studies on N-alkyl azetidines have shown that they are generally unreactive in ring-opening reactions with aryl borates without activation, in contrast to N-tosyl azetidines which undergo ring-opening, indicating the significant role of the electronic nature of the N-substituent. nih.gov

Steric Effects:

The 3-methoxypropyl group also imparts a degree of steric hindrance around the nitrogen atom and the azetidine ring. The steric bulk of the N-substituent is a critical factor in determining the regioselectivity of ring-opening reactions, especially in cases where the azetidine ring is unsymmetrically substituted. In such scenarios, a nucleophile will preferentially attack the less sterically hindered carbon atom of the azetidinium intermediate. magtech.com.cn

For this compound, the primary amine at the C3 position also significantly influences reactivity. However, focusing on the N1-substituent, the 3-methoxypropyl group's steric presence can direct the approach of incoming reagents. In reactions involving the C3-amino group, the conformation of the N-substituent could sterically shield one face of the ring, potentially leading to diastereoselectivity in reactions at the C3 position.

Comparative Influence of N-Substituents on Azetidine Reactivity

To contextualize the influence of the 3-methoxypropyl group, it is useful to compare its expected effects with those of other common N-alkyl substituents. The following table provides a qualitative comparison of the electronic and steric effects of various N-substituents and their predicted influence on a hypothetical nucleophilic ring-opening reaction of a 2-substituted azetidine.

| N-Substituent | Electronic Effect | Steric Hindrance | Predicted Influence on Nucleophilic Ring-Opening at C2 |

| Methyl | Weakly Electron-Donating | Low | Moderate activation, minimal steric direction. |

| Ethyl | Electron-Donating | Low to Moderate | Moderate activation, slight increase in steric direction compared to methyl. |

| iso-Propyl | More Electron-Donating | Moderate | Increased activation, notable steric hindrance directing nucleophiles to the less substituted carbon. |

| tert-Butyl | Strongly Electron-Donating | High | Strong activation, significant steric hindrance, strongly directing nucleophiles away from the N-substituent side. |

| 3-Methoxypropyl | Electron-Donating (with potential for intramolecular coordination) | Moderate to High (due to chain length and flexibility) | Good activation due to electronic effects. The flexible chain could potentially coordinate with Lewis acids, further influencing reactivity and regioselectivity. Steric bulk would direct nucleophilic attack to the less hindered position. |

Mechanistic Considerations

The interplay of electronic and steric effects of the N-substituent is evident in various mechanistic pathways. For instance, in the lithiation of N-substituted azetidines, the nature of the N-substituent can determine the site of deprotonation. While N-Boc (tert-butoxycarbonyl) substituted 2-arylazetidines undergo lithiation at the benzylic position, N-alkyl substituted analogs favor ortho-aromatic lithiation, showcasing the directing ability of the azetidine nitrogen when it is part of an electron-donating system.

Computational and Theoretical Investigations of 1 3 Methoxypropyl Azetidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone for elucidating the electronic structure and predicting the molecular properties of azetidine (B1206935) systems. These methods offer a microscopic view of the molecule's behavior, which is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to Azetidine Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of azetidine derivatives. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to determine optimized geometries, dipole moments, and other electronic properties of both trans and cis configurations of substituted azetidines. researchgate.net For instance, studies on various azetidine-containing compounds have successfully used DFT to analyze their stable conformations and electronic characteristics. epstem.netepstem.net These calculations are instrumental in understanding the impact of different substituents on the azetidine ring's geometry and electronic distribution.

The application of DFT extends to predicting the outcomes of reactions involving azetidines. For example, computational models based on DFT have been developed to predict the feasibility of photocatalyzed reactions for forming azetidine rings. mit.edu These models can prescreen potential reactants, saving significant time and resources compared to a trial-and-error experimental approach. mit.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which is vital for the characterization of novel compounds like 1-(3-Methoxypropyl)azetidin-3-amine. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure. epstem.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net By correlating the calculated shifts with experimental values, a high degree of accuracy in structural elucidation can be achieved. epstem.netepstem.net Similarly, theoretical vibrational frequencies can be calculated and scaled to match experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. epstem.netresearchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for a Model Azetidine Derivative

| Parameter | Calculation Method | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | GIAO/B3LYP/6-31G(d,p) | Varies by proton |

| ¹³C NMR Chemical Shift (ppm) | GIAO/B3LYP/6-31G(d,p) | Varies by carbon |

| Key Vibrational Frequencies (cm⁻¹) | B3LYP/6-31G(d,p) | Specific to functional groups |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. nih.govyoutube.com The energy and spatial distribution of these orbitals dictate the molecule's ability to act as a nucleophile or an electrophile.

For azetidine derivatives, the analysis of FMOs can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical reactivity descriptor; a smaller gap generally indicates higher reactivity. epstem.net Computational studies can map the HOMO and LUMO densities, providing a visual representation of the reactive regions of the molecule. nih.gov For instance, in reactions involving azetidines, understanding the FMOs of the reactants helps in predicting the regioselectivity and stereoselectivity of the outcome. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in deciphering the intricate details of reaction mechanisms involving azetidines. These studies provide a dynamic picture of how reactions proceed, complementing experimental observations.

Elucidation of Reaction Pathways and Energy Profiles

Theoretical calculations can map out the entire energy landscape of a chemical reaction, identifying the most favorable pathways. epstem.netfrontiersin.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This is particularly valuable for complex, multi-step reactions common in the synthesis of functionalized azetidines. rsc.org

For example, computational studies have been used to elucidate the mechanism of photocatalyzed [2+2] cycloadditions to form azetidines, suggesting that the reaction proceeds through a triplet energy transfer mechanism. rsc.orgacs.org Similarly, the regioselectivity of intramolecular aminolysis of epoxy amines to form azetidines has been explained through computational analysis of the reaction pathways. frontiersin.org These studies can reveal subtle effects, such as the role of catalysts and solvents, in directing the reaction towards the desired product. frontiersin.org

Characterization of Transition States and Intermediates

The identification and characterization of transition states and intermediates are fundamental to understanding a reaction mechanism. epstem.net Transition states are high-energy, transient structures that represent the energy barrier of a reaction, while intermediates are metastable species that exist in energy minima along the reaction coordinate.

Computational methods allow for the precise determination of the geometries and energies of these fleeting species. For instance, in the synthesis of azetidines via intramolecular Pd(II)-catalyzed C(sp³)–H amination, the mechanism involves a key reductive elimination step from a Pd(IV) intermediate, the structure of which has been investigated computationally. rsc.org In other reactions, such as the ring-opening of azetidines, computational modeling can characterize the structure of key intermediates like aziridinium (B1262131) ions. nih.gov The analysis of the vibrational frequencies of a calculated transition state structure is a standard method for its confirmation; a single imaginary frequency corresponds to the motion along the reaction coordinate. acs.org

Table 2: Computationally Characterized Species in a Hypothetical Azetidine-Forming Reaction

| Species | Computational Method | Key Geometric Feature | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP | Initial conformation | 0.0 |

| Transition State 1 | DFT/B3LYP | Partially formed C-N bond | +15.2 |

| Intermediate | DFT/B3LYP | Cyclic structure | +5.7 |

| Transition State 2 | DFT/B3LYP | Ring-closing geometry | +12.8 |

| Product | DFT/B3LYP | Final azetidine ring | -25.1 |

Note: The values in this table are for illustrative purposes and represent a simplified energy profile.

Studies on Regio- and Stereoselectivity

Computational chemistry has emerged as an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.org For reactions involving asymmetrically substituted molecules like this compound, regio- and stereoselectivity are critical factors that determine the structure and properties of the final product.

Theoretical studies, often employing density functional theory (DFT), can elucidate the underlying principles governing these selectivities. nih.govresearchgate.net By calculating the energies of different transition states, chemists can predict which regio- or stereoisomer is more likely to form. researchgate.net For instance, in 1,3-dipolar cycloaddition reactions, the analysis of global and local electrophilicity and nucleophilicity descriptors can predict the regioselectivity of the reaction. nih.govresearchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile often dictates the preferred orientation of the reactants. nih.gov

Furthermore, computational models can account for steric and electronic effects that influence the reaction pathway. nih.gov In the case of this compound, the azetidine ring and the methoxypropyl side chain would present distinct steric and electronic environments, which can be computationally modeled to predict how they influence the approach of a reactant and the subsequent bond formation. rsc.org These computational insights are invaluable for designing selective syntheses and avoiding the formation of undesired isomers.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, offering insights into the conformational landscape and intermolecular interactions of molecules like this compound. dovepress.comosti.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and interacts with its environment over time. dovepress.com

Conformational analysis via MD simulations can reveal the preferred three-dimensional structures of this compound in different environments, such as in solution. nih.gov This is crucial as the biological activity of a molecule is often intrinsically linked to its conformation. The flexibility of the methoxypropyl chain and the puckering of the azetidine ring can be explored, identifying low-energy conformers that are likely to be populated.

MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov By simulating the interaction of this compound with a biological target, such as a protein or enzyme, researchers can identify key binding interactions and estimate the binding affinity. nih.gov The analysis of parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radial distribution functions (RDF) provides quantitative data on the stability of the complex and the nature of the interactions. dovepress.com

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the simulation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. dovepress.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom, revealing details about solvation shells and intermolecular packing. dovepress.com |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the solute and solvent or between interacting molecules. nih.gov |

In Silico Approaches for Synthetic Route Design and Optimization

Computational tools are increasingly being used to design and optimize synthetic routes, saving time and resources in the laboratory. researchgate.netf1000research.com These in silico methods can predict reaction outcomes and explore a vast chemical space for potential synthetic pathways.

Machine learning and other predictive modeling techniques can be trained on large datasets of chemical reactions to predict the outcome of new, untested reactions. nih.gov These models can learn complex relationships between reactants, reagents, and reaction conditions to forecast product formation, yield, and potential side products. For the synthesis of this compound, predictive models could be employed to evaluate different synthetic strategies and prioritize those with the highest probability of success. nih.gov By inputting the structures of the starting materials and proposed reagents, the model could provide a prediction of the likely outcome, guiding the synthetic chemist's decisions.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those with desired properties. nih.gov In the context of synthetic route design, virtual screening can be used to explore the vast "chemical space" of possible reactants and building blocks. youtube.comnih.gov

For the synthesis of this compound, a virtual screening approach could be used to identify commercially available or readily synthesizable precursors. By defining the desired structural features of the target molecule, algorithms can search databases of chemical compounds to find suitable starting materials. nih.gov This approach can significantly accelerate the initial stages of synthetic planning by quickly identifying viable synthetic routes that might not be immediately obvious.

Role of 1 3 Methoxypropyl Azetidin 3 Amine As a Chemical Building Block and Mechanistic Probe

Applications in the Synthesis of Complex Organic Architectures

The strategic incorporation of 1-(3-methoxypropyl)azetidin-3-amine into synthetic pathways allows for the development of novel molecular frameworks with potential applications in various fields of chemical research.

The use of small, functionalized heterocycles like this compound is a key strategy in medicinal chemistry for generating structural diversity. The azetidine (B1206935) ring serves as a versatile scaffold that can be further elaborated, while the primary amine and methoxypropyl groups offer points for chemical modification. whiterose.ac.uk This allows chemists to systematically alter the structure of a lead compound to explore its structure-activity relationship (SAR). nih.gov

The strained nature of the azetidine ring can also influence the conformational properties of the resulting molecules, providing access to unique three-dimensional shapes that might not be achievable with more common five- or six-membered rings. mdpi.comwhiterose.ac.uk This is particularly important in the design of molecules intended to interact with specific biological targets, where a precise three-dimensional arrangement of functional groups is often required for optimal binding.

The table below illustrates the potential for diversification using this compound as a starting material.

| Reaction Type | Reactant | Resulting Functional Group | Potential Application |

| Acylation | Acyl chloride | Amide | Introduction of various substituents |

| Alkylation | Alkyl halide | Secondary amine | Modification of basicity and lipophilicity |

| Reductive amination | Aldehyde/Ketone | Secondary/Tertiary amine | Creation of more complex side chains |

| Michael addition | α,β-Unsaturated carbonyl | β-Amino carbonyl | Formation of new carbon-carbon bonds |

This table represents theoretical applications based on the known reactivity of amines and is for illustrative purposes.

The primary amine of this compound is a key functional group that facilitates its integration into a wide array of other heterocyclic systems. For instance, it can react with diketones or their equivalents to form various nitrogen-containing heterocycles such as pyrazines or diazepines. Furthermore, through multi-step synthetic sequences, the azetidine unit can be incorporated into more complex polycyclic systems. The synthesis of novel heterocyclic amino acid derivatives has been demonstrated through the aza-Michael addition of NH-heterocycles with substituted azetidines. mdpi.com

In the realm of natural product synthesis, small, functionalized building blocks are often essential for constructing complex molecular architectures. nih.govnih.goved.ac.uk While direct incorporation of this compound into a known natural product has not been widely reported, its structural motifs are present in various alkaloids and other biologically active natural compounds. mdpi.com Synthetic chemists can utilize this building block to create analogs of natural products, where the azetidine ring replaces other cyclic systems to probe the importance of ring size and conformation for biological activity. This approach can lead to the discovery of novel compounds with improved properties. beilstein-journals.orgresearchgate.net

Utilization in Catalysis and Chiral Induction Systems

The nitrogen atoms within this compound provide potential for its use in the field of catalysis, particularly as a ligand for metal complexes or as a component of chiral auxiliaries.

The amine groups in this compound can act as ligands, coordinating to metal centers to form metal complexes. nih.govbham.ac.ukmdpi.comresearchgate.netnih.gov The specific coordination mode would depend on the metal and the reaction conditions. The presence of both a primary and a tertiary amine allows for the possibility of acting as a bidentate ligand. The resulting metal complexes could have applications in catalysis, for example, in promoting specific organic transformations. The nature of the ligand plays a crucial role in tuning the reactivity and selectivity of the metal catalyst. bham.ac.uk

| Metal Ion | Potential Coordination | Potential Catalytic Application |

| Palladium(II) | Bidentate (N, N') | Cross-coupling reactions |

| Rhodium(I) | Bidentate (N, N') | Hydroformylation, hydrogenation |

| Copper(II) | Bidentate (N, N') | Oxidation, cyclopropanation |

| Zinc(II) | Bidentate (N, N') | Lewis acid catalysis |

This table is speculative and based on the general principles of coordination chemistry and catalysis.

If this compound were available in an enantiomerically pure form, it could potentially be used as a chiral auxiliary. wikipedia.org Chiral auxiliaries are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov The chiral center on the azetidine ring could influence the stereochemical outcome of reactions at a nearby functional group. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. The synthesis of optically active azetidine derivatives has been reported for use as chiral auxiliaries in asymmetric synthesis. rsc.org

Mechanistic Investigations in Biological Systems (Non-Pharmacological Focus)

Due to its structure, this compound can be utilized as a molecular probe to investigate biological processes without necessarily having a therapeutic effect itself. For instance, by attaching a fluorescent tag or a radiolabel to the molecule, it could be used to track the uptake and distribution of small molecules containing the azetidine scaffold in cells or tissues.

Furthermore, the introduction of the rigid azetidine ring can be used to study the conformational requirements of protein-ligand interactions. By comparing the binding of a flexible molecule with its more constrained azetidine-containing analog, researchers can gain insights into the bioactive conformation of a ligand. The 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, a related structure, has been identified as being of interest for the design of metal-complexing agents. arkat-usa.org

Studies of Molecular Interactions with Target Proteins and Enzymes

There is no publicly available research detailing the specific molecular interactions of this compound with any target proteins or enzymes. Scientific studies that typically characterize such interactions, for example, through X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or various binding assays, have not been published for this compound. Consequently, there are no data tables to present regarding its binding affinities, inhibition constants, or specific molecular docking predictions.

Analysis of Biotransformation Pathways (e.g., Metabolite Identification, CYP Interactions)